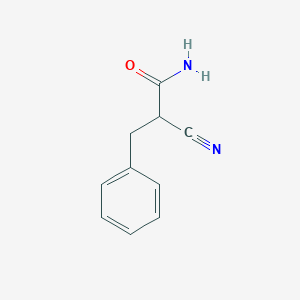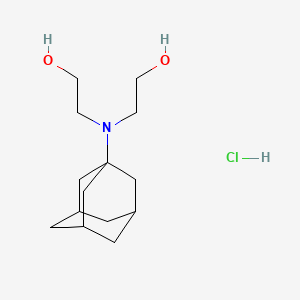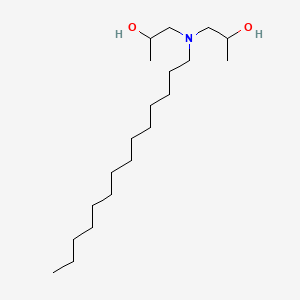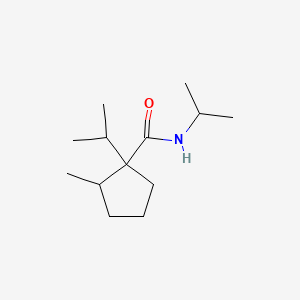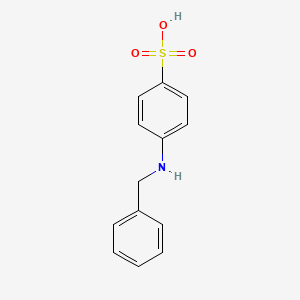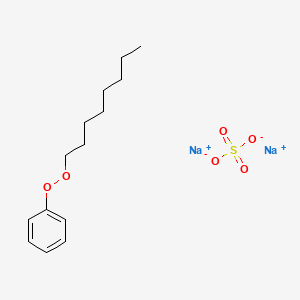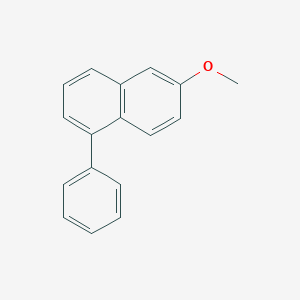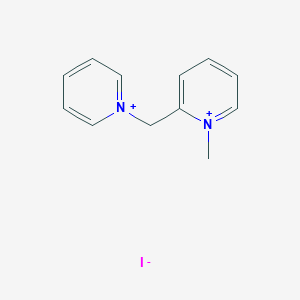
1-methyl-2-(pyridin-1-ium-1-ylmethyl)pyridin-1-ium;iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-methyl-2-(pyridin-1-ium-1-ylmethyl)pyridin-1-ium;iodide is a quaternary ammonium compound derived from pyridine. This compound is known for its unique structure, which includes two pyridinium rings connected by a methylene bridge and an iodide counterion. It is often used in various chemical and biological applications due to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
1-methyl-2-(pyridin-1-ium-1-ylmethyl)pyridin-1-ium;iodide can be synthesized through the methylation of pyridine derivatives. One common method involves treating pyridine with dimethyl sulfate, resulting in the formation of the quaternary ammonium salt . The reaction can be represented as follows: [ \text{C}_5\text{H}_5\text{N} + (\text{CH}_3\text{O})_2\text{SO}_2 \rightarrow [\text{C}_5\text{H}_5\text{NCH}_3]^+ \text{CH}_3\text{OSO}_3^- ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale methylation processes using similar reagents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial production.
化学反应分析
Types of Reactions
1-methyl-2-(pyridin-1-ium-1-ylmethyl)pyridin-1-ium;iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of pyridine N-oxide derivatives.
Reduction: Reduction reactions can convert the quaternary ammonium salt back to its corresponding tertiary amine.
Substitution: Nucleophilic substitution reactions can occur at the methyl group, leading to the formation of different substituted pyridinium compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) and thiols (R-SH) are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include pyridine N-oxide derivatives, tertiary amines, and various substituted pyridinium compounds.
科学研究应用
1-methyl-2-(pyridin-1-ium-1-ylmethyl)pyridin-1-ium;iodide has a wide range of scientific research applications:
作用机制
The mechanism of action of 1-methyl-2-(pyridin-1-ium-1-ylmethyl)pyridin-1-ium;iodide involves its interaction with molecular targets such as enzymes and receptors. The quaternary ammonium structure allows it to bind to negatively charged sites on proteins and nucleic acids, affecting their function. The compound can also disrupt cell membranes, leading to cell death in microbial organisms .
相似化合物的比较
Similar Compounds
- 1-methylpyridinium chloride
- 2-chloro-1-methylpyridinium iodide
- 1-oxidopyridinium iodide
Uniqueness
1-methyl-2-(pyridin-1-ium-1-ylmethyl)pyridin-1-ium;iodide is unique due to its dual pyridinium structure, which enhances its reactivity and stability compared to other similar compounds. This structural feature also contributes to its diverse range of applications in scientific research and industry .
属性
CAS 编号 |
6291-05-0 |
|---|---|
分子式 |
C12H14IN2+ |
分子量 |
313.16 g/mol |
IUPAC 名称 |
1-methyl-2-(pyridin-1-ium-1-ylmethyl)pyridin-1-ium;iodide |
InChI |
InChI=1S/C12H14N2.HI/c1-13-8-6-3-7-12(13)11-14-9-4-2-5-10-14;/h2-10H,11H2,1H3;1H/q+2;/p-1 |
InChI 键 |
LWDJVSBQARVCMV-UHFFFAOYSA-M |
规范 SMILES |
C[N+]1=CC=CC=C1C[N+]2=CC=CC=C2.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Naphtho[2,1-B]thiophene-1-OL](/img/structure/B13759919.png)
![Acetamide, N-[4-methoxy-3-[(phenylmethyl)amino]phenyl]-](/img/structure/B13759929.png)
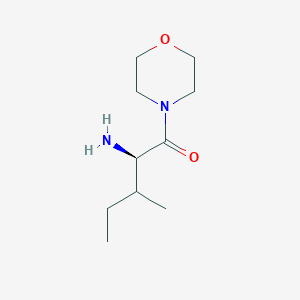

![Benzyl 1-(3-fluorophenyl)-7-methyl-2-oxo-1,8-diazaspiro[4.5]dec-3-ene-8-carboxylate](/img/structure/B13759955.png)
